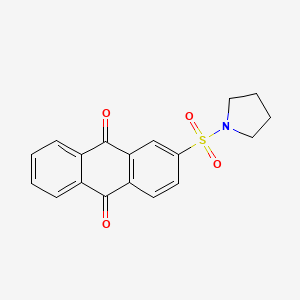

2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione

Description

2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione is an anthraquinone derivative characterized by a pyrrolidine sulfonyl group (-SO₂-pyrrolidine) substituted at position 2 of the anthracene-9,10-dione core. Anthraquinones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties.

Properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-17-13-5-1-2-6-14(13)18(21)16-11-12(7-8-15(16)17)24(22,23)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCZGRFJYQRACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione can be achieved through several methods. One common approach involves the Clauson-Kaas reaction, where aminoanthracene-9,10-diones react with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst such as molecular iodine . This method is efficient, yielding the desired product with high purity and in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the anthracene or pyrrolidine moieties .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a probe in photophysical studies . In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to inhibit topoisomerases and induce apoptosis in cancer cells . In industry, it is used in the production of dyes and as a component in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. For instance, its derivatives can intercalate into DNA, inhibiting the activity of topoisomerases and leading to DNA damage and apoptosis in cancer cells . The compound’s photophysical properties also make it useful in applications where light absorption and emission are critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Position

A. Sulfonated Anthraquinones

- 2-((3R,5S)-3,5-Dimethylpiperidin-1-ylsulfonyl)-7-((3S,5R)-3,5-dimethylpiperidin-1-ylsulfonyl)anthracene-9,10-dione dioxime ():

This compound features dual sulfonyl-piperidine groups at positions 2 and 5. The bulky piperidine substituents enhance DNA interaction by disrupting TBL1/β-catenin binding in leukemia cells, demonstrating the role of sulfonated groups in targeting protein complexes . - 1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione (): Substituted with a sulfanyl-phenoxyethyl group at position 2, this compound highlights the versatility of sulfur-containing substituents. Such groups may improve solubility or binding affinity compared to sulfonated analogs .

B. Amino-Substituted Anthraquinones

- 2-(Butylamino)anthracene-9,10-dione (): Aminoalkyl groups at position 2 confer strong cytotoxicity (IC₅₀ = 1.1–3.0 µg/mL against MCF-7 and Hep-G2 cells). The butyl chain enhances lipophilicity, aiding cellular uptake .

- 1,5-Bis{[2-(methylamino)ethyl]amino}anthracene-9,10-dione (AQ5H, ): Diaminoethyl substituents at positions 1 and 5 enable intercalation with DNA, suggesting that substituent positioning critically affects binding modes and therapeutic efficacy .

C. Aryl-Substituted Anthraquinones

- 2,6-Di(furan-3-yl)anthracene-9,10-dione ():

Furan rings at positions 2 and 6 enable ATP-competitive inhibition of CK2 kinase (IC₅₀ = 2.35 µM). The planar furan groups facilitate hydrophobic interactions within the enzyme’s active site . - 1-Hydroxy-2-phenylanthracene-9,10-dione (): A phenyl group at position 2 and hydroxyl at position 1 result in moderate thermal stability (melting point: 174.1°C). Such derivatives are foundational for studying substituent effects on anthraquinone reactivity .

Physicochemical Properties

- Melting Points: Sulfonated anthraquinones: Decomposition observed above 190°C (e.g., 1-hydroxy-2-(4-methoxyphenyl) derivative at 209.5°C) . Amino derivatives: Lower melting points (e.g., 148.5°C for 1-hydroxy-2-(o-tolyl)anthracene-9,10-dione) due to reduced crystallinity .

- Solubility: Sulfonyl and amino groups enhance water solubility compared to unsubstituted anthraquinones, critical for bioavailability .

Structure-Activity Relationships (SAR)

- Substituent Position: 2-Position: Sulfonyl or amino groups at position 2 (as in the target compound) are associated with kinase inhibition and DNA intercalation . 1,4- vs. 1,5-Substitution: 1,5-Diamino derivatives (e.g., AQ5H) intercalate DNA in a threading mode, while 1,4-substituted analogs bind classically, affecting dissociation kinetics .

- Steric and Electronic Effects : Bulky sulfonyl-pyrrolidine groups may hinder intercalation but improve protein-binding specificity. Electron-withdrawing sulfonyl groups increase electrophilicity, enhancing reactivity with nucleophilic targets .

Biological Activity

2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse biological activities, particularly in the fields of oncology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an anthracene backbone with a pyrrolidine sulfonamide moiety. This structural modification is believed to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃S |

| Molecular Weight | 301.36 g/mol |

| Solubility | Insoluble in water |

| Melting Point | 177 °C |

Research indicates that anthracene derivatives exhibit various mechanisms of action, primarily through:

- DNA Intercalation : The compound can intercalate between DNA base pairs, leading to structural alterations that inhibit replication and transcription processes. This property is crucial for its anticancer activity .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, further contributing to its anticancer effects .

Anticancer Activity

The potential of this compound as an anticancer agent has been explored through various studies:

- In Vitro Studies : Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 to 50 µM against breast and colon cancer cell lines .

- Structure-Activity Relationship (SAR) : Studies have indicated that the presence of the pyrrolidine sulfonamide group enhances the compound's binding affinity to DNA compared to other derivatives lacking this moiety .

- Case Study : A recent study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it induced apoptosis through the activation of caspase pathways and increased ROS levels .

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may possess:

- Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains, though further research is required to establish these findings conclusively.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.